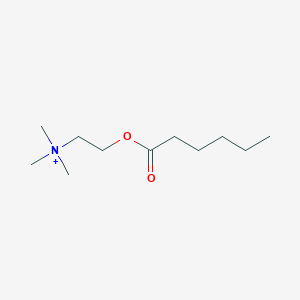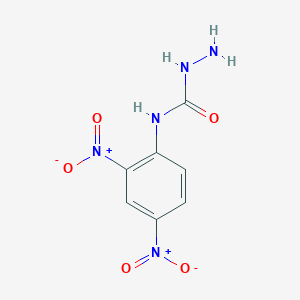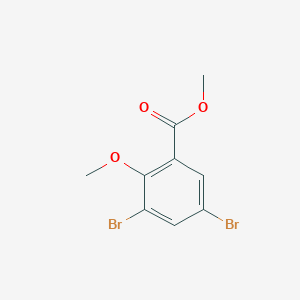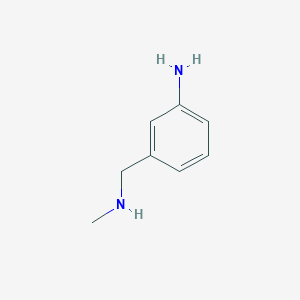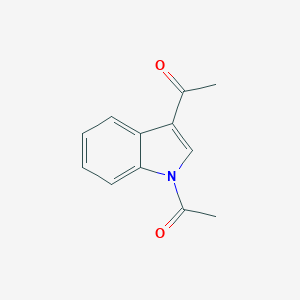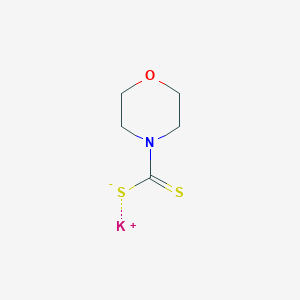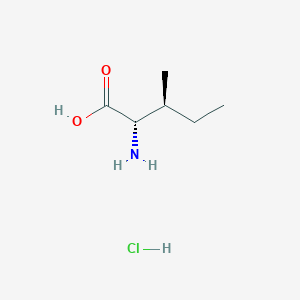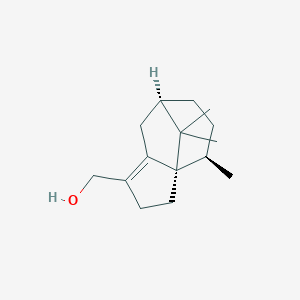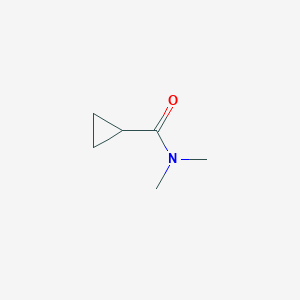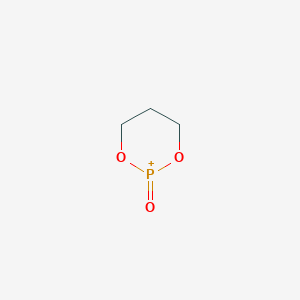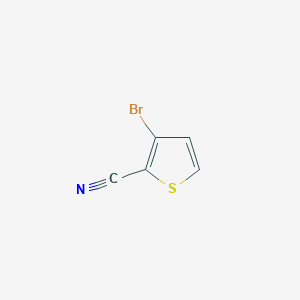![molecular formula C16H38O6Si4 B099495 Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate CAS No. 18602-86-3](/img/structure/B99495.png)
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate (BTMSS) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of succinic acid and is often used as a reagent in organic synthesis. In recent years, BTMSS has gained attention for its potential as a tool in biochemical and physiological research.
作用机制
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate is thought to work by reacting with certain functional groups on molecules, such as alcohols and amines, to form stable adducts. This reaction can be used to protect these functional groups during chemical reactions and can also be used to selectively modify specific molecules.
生化和生理效应
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and to protect cells against oxidative stress.
实验室实验的优点和局限性
One advantage of using Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in lab experiments is its ability to selectively modify specific molecules. This can be useful in studying the function of specific enzymes or other biological molecules. However, one limitation of using Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate is that it can be difficult to remove from reaction mixtures, which can complicate downstream analysis.
未来方向
There are many potential future directions for the use of Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in scientific research. One area of interest is the development of new methods for the analysis of metabolites in biological samples, which could have important applications in the diagnosis and treatment of diseases. Another area of interest is the use of Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in the synthesis of complex organic molecules, which could have important applications in the development of new drugs and materials. Additionally, the use of Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate in the study of enzyme-catalyzed reactions could lead to new insights into the mechanisms of these important biological processes.
合成方法
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate can be synthesized through a multi-step process that involves the reaction of succinic anhydride with trimethylsilyl chloride to form the intermediate bis(trimethylsilyl) succinate. This intermediate is then reacted with trimethylsilyl triflate to produce Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate.
科学研究应用
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate has been used in a variety of scientific research applications, including the synthesis of complex organic molecules and the study of enzyme-catalyzed reactions. It has also been used as a tool for the analysis of metabolites in biological samples.
属性
CAS 编号 |
18602-86-3 |
|---|---|
产品名称 |
Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate |
分子式 |
C16H38O6Si4 |
分子量 |
438.8 g/mol |
IUPAC 名称 |
bis(trimethylsilyl) 2,3-bis(trimethylsilyloxy)butanedioate |
InChI |
InChI=1S/C16H38O6Si4/c1-23(2,3)19-13(15(17)21-25(7,8)9)14(20-24(4,5)6)16(18)22-26(10,11)12/h13-14H,1-12H3 |
InChI 键 |
LPQBQHQEJJCWBZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)OC(C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



